molecular formula C26H24N2O5S B11402461 N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide

N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11402461
M. Wt: 476.5 g/mol
InChI Key: ZCLXXLZLPZNUDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[Ethyl(phenyl)sulfamoyl]phenyl}-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide (let’s call it Compound X for brevity) is a complex organic molecule with the following chemical formula:

C26H24N2O5S\text{C}_{26}\text{H}_{24}\text{N}_2\text{O}_5\text{S}C26​H24​N2​O5​S

. It belongs to the class of chromene derivatives and exhibits interesting properties due to its unique structure.

Preparation Methods

Synthetic Routes: Compound X can be synthesized through various routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for carbon–carbon bond formation. In this process, an organoboron reagent reacts with an aryl or vinyl halide in the presence of a palladium catalyst . The specific synthetic steps and reaction conditions would depend on the chosen route.

Industrial Production: For industrial-scale production, optimization of the synthetic route is crucial to achieve high yields and cost-effectiveness. Researchers have developed green and efficient methods for synthesizing similar compounds . These methods focus on minimizing environmental impact and maximizing yield.

Chemical Reactions Analysis

Compound X can undergo several types of reactions:

    Oxidation: It may be oxidized under specific conditions.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: Substituents on the phenyl rings can be replaced. Common reagents include boron-based compounds (e.g., boronic acids), transition metal catalysts (such as palladium), and appropriate solvents.

Major products formed from these reactions include derivatives with altered functional groups or side chains.

Scientific Research Applications

Compound X has diverse applications:

    Medicine: It might exhibit pharmacological activity, making it relevant for drug discovery.

    Chemistry: Researchers study its reactivity and use it as a building block for more complex molecules.

    Industry: It could serve as a precursor for materials or specialty chemicals.

Mechanism of Action

The exact mechanism by which Compound X exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing biological processes.

Comparison with Similar Compounds

Compound X can be compared with other chromene derivatives, emphasizing its unique features. Similar compounds include those with sulfonamide moieties or related heterocyclic structures.

Properties

Molecular Formula

C26H24N2O5S

Molecular Weight

476.5 g/mol

IUPAC Name

N-[4-[ethyl(phenyl)sulfamoyl]phenyl]-7,8-dimethyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C26H24N2O5S/c1-4-28(20-8-6-5-7-9-20)34(31,32)21-13-11-19(12-14-21)27-26(30)24-16-23(29)22-15-10-17(2)18(3)25(22)33-24/h5-16H,4H2,1-3H3,(H,27,30)

InChI Key

ZCLXXLZLPZNUDQ-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=O)C4=C(O3)C(=C(C=C4)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.